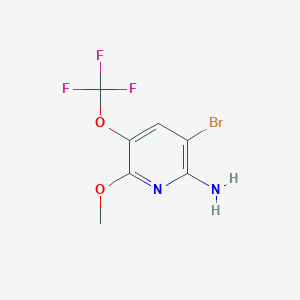

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Key Applications:

- Cholinergic Drugs: Similar pyridine derivatives are used to synthesize cholinergic drugs that treat gastrointestinal diseases. The presence of trifluoromethoxy groups enhances bioactivity and selectivity towards specific receptors .

- Antiviral Agents: Research indicates that derivatives of this compound can be designed to target viral infections, particularly those associated with hyper-proliferative disorders .

Organic Synthesis

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine serves as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures.

Synthetic Pathways:

- O-Alkylation and N-Alkylation Reactions: These reactions are crucial for modifying the compound to enhance its properties or to create analogs with improved efficacy .

- Electroluminescent Devices: The compound is utilized in the development of organic electroluminescent devices, where its electronic properties are exploited to improve device performance .

Material Science

The unique chemical structure of this compound contributes to advancements in material science, particularly in the development of coatings and polymers.

Applications:

- Fluorinated Polymers: The trifluoromethoxy group imparts desirable properties such as chemical resistance and thermal stability, making it suitable for high-performance coatings .

- Advanced Composites: Incorporating this compound into composite materials enhances their mechanical properties and durability under harsh conditions .

Case Study 1: Synthesis of Cholinergic Drugs

A study demonstrated the synthesis of a cholinergic drug using this compound as an intermediate. The resulting compound exhibited significant activity against gastrointestinal disorders, highlighting the importance of this pyridine derivative in therapeutic applications.

Case Study 2: Development of Electroluminescent Materials

Research focused on using this compound in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound improved the efficiency and brightness of the devices, showcasing its potential in electronic applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Cholinergic drugs | Treats gastrointestinal diseases |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Material Science | Coatings for electronics | Enhanced chemical resistance |

| Electroluminescent Devices | Organic light-emitting diodes | Improved efficiency and performance |

Wirkmechanismus

The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine: This compound is structurally similar but lacks the methoxy group.

6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Another similar compound with different substituents on the pyridine ring.

Uniqueness

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity, making it valuable for various research applications.

Biologische Aktivität

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and potential applications in various fields.

This compound has the following characteristics:

- Molecular Formula : C7H6BrF3N2O2

- Molecular Weight : 287.03 g/mol

- CAS Number : 1804572-45-9

The compound features a bromine atom, a methoxy group, and a trifluoromethoxy group, which contribute to its unique reactivity and biological properties. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an inhibitor or modulator of specific enzymes and receptors involved in disease processes, particularly in cancer and inflammatory diseases . The presence of the trifluoromethoxy group is significant as it increases the compound's potency and selectivity towards its targets.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Antiproliferative Activity : In cell-based assays, derivatives of pyridine compounds similar to this compound exhibited significant antiproliferative effects against cancer cell lines. For instance, modifications to the pyridine structure led to varying degrees of activity, with some derivatives showing EC50 values in the nanomolar range .

- Metabolic Stability : The metabolic stability of this compound was evaluated using human liver microsomes. It exhibited moderate stability, which is crucial for maintaining therapeutic levels in vivo .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine | 0.82 | Contains a methyl group instead of methoxy |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 0.81 | Lacks methoxy group; has trifluoromethyl instead |

| 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine | 0.80 | Contains two bromine atoms |

| 5-(Trifluoromethyl)pyridin-2-amine | 0.77 | No bromine substitution; simpler structure |

This table illustrates how variations in substituents can significantly influence the compound's biological activity and physicochemical properties .

Case Studies

- Anticancer Research : A study investigating the effects of pyridine derivatives on cancer cells found that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted that modifications to the molecular structure could enhance efficacy against specific cancer types .

- Neuroprotective Studies : Another research effort focused on neuroprotective applications indicated that derivatives with methoxy and trifluoromethoxy groups demonstrated significant protective effects against neuronal cell death induced by toxic agents, suggesting potential therapeutic benefits for neurodegenerative diseases .

Eigenschaften

Molekularformel |

C7H6BrF3N2O2 |

|---|---|

Molekulargewicht |

287.03 g/mol |

IUPAC-Name |

3-bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine |

InChI |

InChI=1S/C7H6BrF3N2O2/c1-14-6-4(15-7(9,10)11)2-3(8)5(12)13-6/h2H,1H3,(H2,12,13) |

InChI-Schlüssel |

OUCDQOUUNWDIMY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=C(C=C1OC(F)(F)F)Br)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.